molecular formula C11H10BrN3O B15356198 6-Bromo-2-(cyclopropylamino)quinazolin-7-ol

6-Bromo-2-(cyclopropylamino)quinazolin-7-ol

Cat. No.: B15356198
M. Wt: 280.12 g/mol
InChI Key: CMKOSPJAKMWUCK-UHFFFAOYSA-N
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Description

6-Bromo-2-(cyclopropylamino)quinazolin-7-ol is a quinazoline derivative with a bromine atom at the 6th position and a cyclopropylamino group at the 2nd position. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(cyclopropylamino)quinazolin-7-ol typically involves multiple steps, starting with the formation of the quinazoline core. One common method is the cyclization of 2-aminobenzonitrile derivatives with bromo-substituted compounds under acidic conditions. The cyclopropylamino group is then introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-(cyclopropylamino)quinazolin-7-ol can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or bromine oxide.

  • Reduction: The quinazoline core can be reduced to form simpler derivatives.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Bromates, bromine oxides.

  • Reduction: Reduced quinazoline derivatives.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

6-Bromo-2-(cyclopropylamino)quinazolin-7-ol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Bromo-2-(cyclopropylamino)quinazolin-7-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

6-Bromo-2-(cyclopropylamino)quinazolin-7-ol is compared with other similar compounds, such as:

  • 6-Bromo-2-cyclopropylaminopyridine: Similar structure but different core.

  • 6-Bromo-2-cyclopropylamino-3-nitropyridine: Contains a nitro group, altering its reactivity and properties.

  • 5-Bromo-2-cyclopentylamino-3-nitropyridine: Different amino group, leading to distinct biological activities.

These compounds share structural similarities but exhibit unique properties and applications due to variations in their functional groups and core structures.

Properties

Molecular Formula

C11H10BrN3O

Molecular Weight

280.12 g/mol

IUPAC Name

6-bromo-2-(cyclopropylamino)quinazolin-7-ol

InChI

InChI=1S/C11H10BrN3O/c12-8-3-6-5-13-11(14-7-1-2-7)15-9(6)4-10(8)16/h3-5,7,16H,1-2H2,(H,13,14,15)

InChI Key

CMKOSPJAKMWUCK-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC3=CC(=C(C=C3C=N2)Br)O

Origin of Product

United States

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